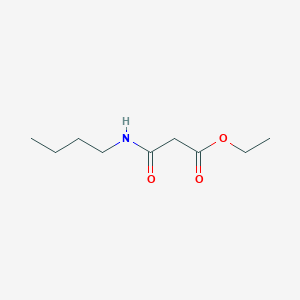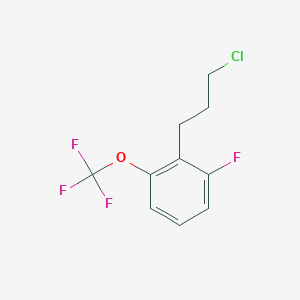![molecular formula C11H10ClNO3 B14070374 Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10ClNO3 It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate
- 2-Benzoxazoleacetic acid, 7-chloro-, ethyl ester
Comparison: Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different antimicrobial or anticancer properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H10ClNO3 |
|---|---|
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
ethyl 2-(7-chloro-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3 |
Clé InChI |
RNGNBXUIVSIZAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=C(O1)C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



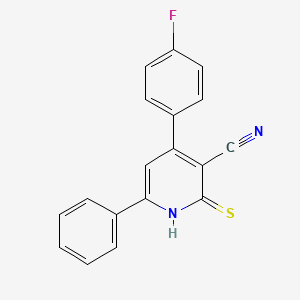
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
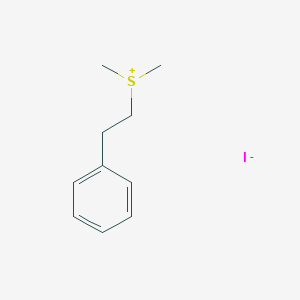
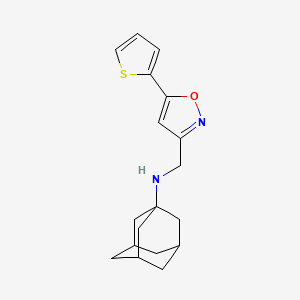

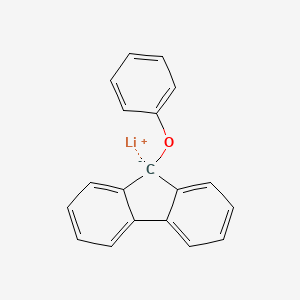
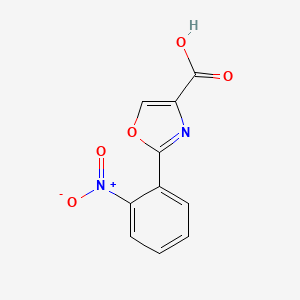


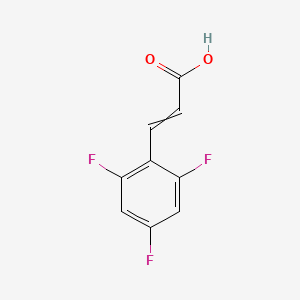
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
